

¹H and ¹³C NMR Spectral Assignment Guide: 2-Oxocycloheptane-1-carbaldehyde

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Compound of Interest

Compound Name: 2-Oxocycloheptane-1-carbaldehyde

Cat. No.: B173652

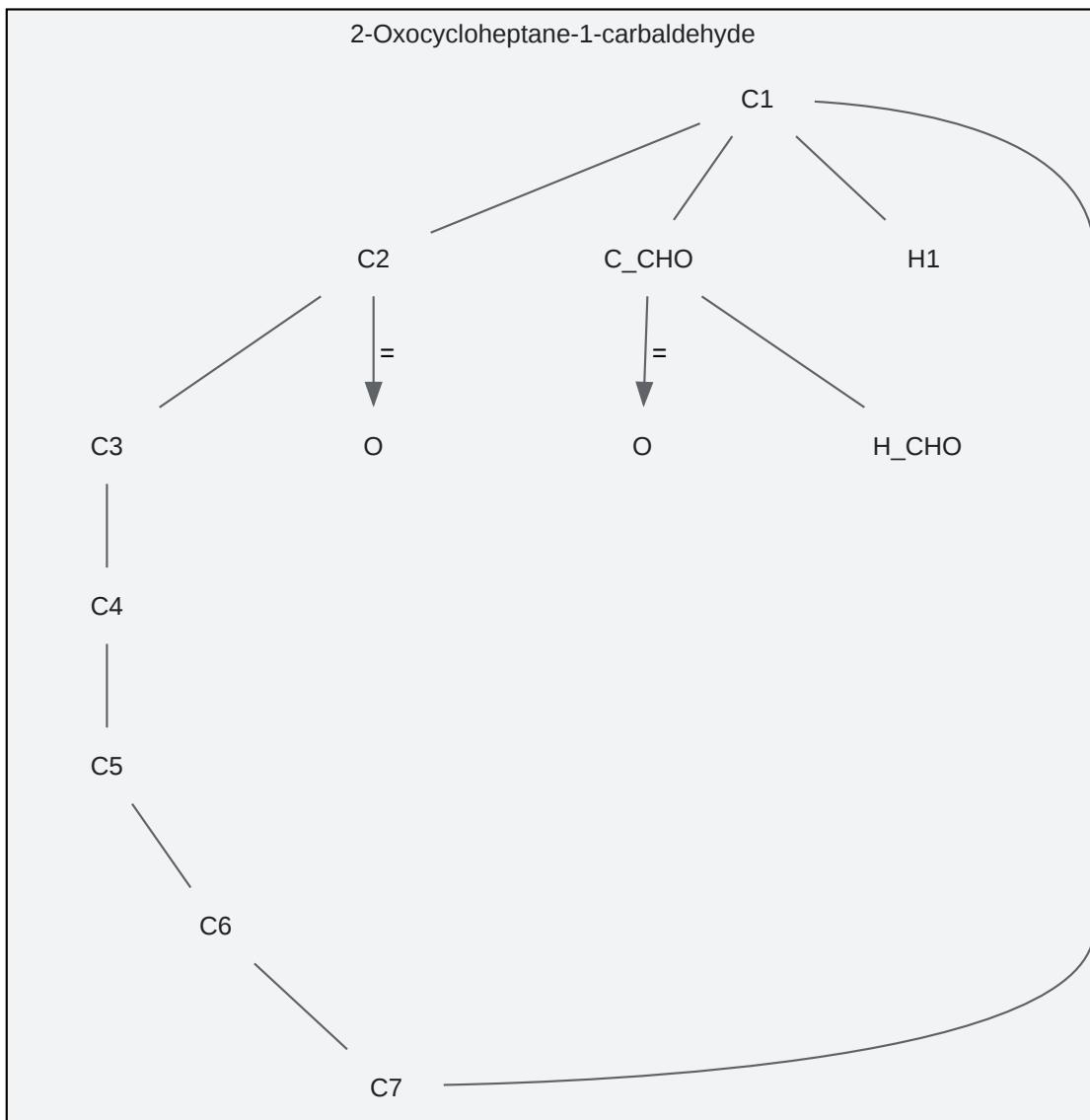
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, predicted assignment of the ¹H and ¹³C NMR spectra for **2-oxocycloheptane-1-carbaldehyde**. Due to the absence of publicly available experimental spectra for this specific compound, this analysis is based on established chemical shift principles and comparative data from structurally analogous compounds, including 2-oxocyclohexane-1-carbaldehyde and various cycloheptanone derivatives.

Predicted NMR Data for 2-Oxocycloheptane-1-carbaldehyde

The chemical structure and numbering scheme for **2-oxocycloheptane-1-carbaldehyde** are presented below. The predicted ¹H and ¹³C NMR chemical shifts are summarized in the subsequent tables. These predictions are derived from the influence of the electron-withdrawing aldehyde and ketone functional groups on the cycloheptane ring.



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Caption: Molecular structure of **2-Oxocycloheptane-1-carbaldehyde** with atom numbering.

Table 1: Predicted ^1H NMR Chemical Shifts for **2-Oxocycloheptane-1-carbaldehyde**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constants (J, Hz)
H-CHO	9.5 - 9.8	s	-
H-1	3.5 - 3.8	t	~ 5
H-3	2.4 - 2.7	m	-
H-7	2.2 - 2.5	m	-
H-4, H-5, H-6	1.5 - 2.0	m	-

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-Oxocycloheptane-1-carbaldehyde**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O (Ketone, C-2)	205 - 215
CHO (Aldehyde)	195 - 205
C-1	55 - 65
C-7	40 - 45
C-3	30 - 35
C-4, C-5, C-6	20 - 30

Comparative Analysis with Structurally Similar Compounds

The predicted chemical shifts are benchmarked against known data for related structures to provide a robust estimation.

- 2-Oxocyclohexane-1-carbaldehyde: As a six-membered ring analogue, it provides a close comparison. The aldehyde proton in this compound typically appears around 9.7 ppm, and the α -proton (H-1) is found in the 3.6-3.9 ppm region. The ketone carbonyl carbon resonates near 208 ppm, and the aldehyde carbonyl carbon is around 202 ppm.[1][2][3]

- Cycloheptanone: This compound helps in assigning the chemical shifts for the cycloheptane ring carbons and protons distant from the aldehyde group.[4][5] The α -protons to the ketone (positions 2 and 7 in cycloheptanone) appear around 2.5 ppm, while the other ring protons are found between 1.5 and 1.9 ppm. The carbonyl carbon of cycloheptanone resonates at approximately 213 ppm.[5]

The presence of the aldehyde group at C-1 in **2-oxocycloheptane-1-carbaldehyde** is expected to deshield the adjacent methine proton (H-1) significantly, shifting it downfield as predicted. Similarly, the C-1 carbon is shifted downfield due to the direct attachment of two electron-withdrawing groups.

Experimental Protocols

A standard protocol for acquiring high-resolution ^1H and ^{13}C NMR spectra for a small organic molecule like **2-oxocycloheptane-1-carbaldehyde** is outlined below.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or Acetone- d_6) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

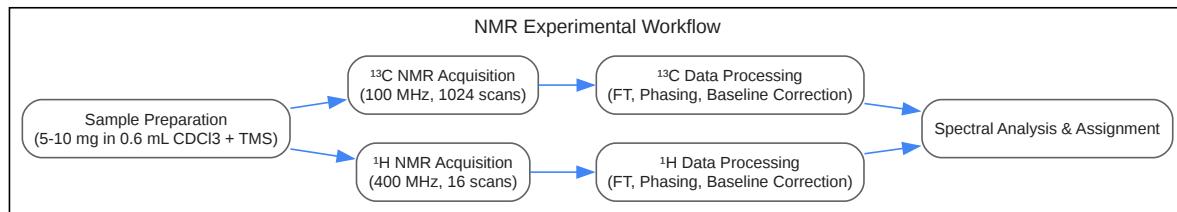
^1H NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse sequence.
- Acquisition Parameters:
 - Spectral Width: 12-16 ppm
 - Acquisition Time: 2-4 seconds

- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 (can be increased for dilute samples)
- Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

¹³C NMR Spectroscopy:

- Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
- Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 or zgdc).
- Acquisition Parameters:
 - Spectral Width: 220-250 ppm
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-5 seconds
 - Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance).[6]
- Processing: Apply a Fourier transform, phase correction, and baseline correction. An exponential line broadening of 1-2 Hz is often applied to improve the signal-to-noise ratio.



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Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

This guide provides a foundational understanding of the expected ^1H and ^{13}C NMR spectra of **2-oxocycloheptane-1-carbaldehyde**. Experimental verification is essential to confirm these predicted assignments. The provided protocols offer a standardized approach for obtaining high-quality NMR data for this and similar molecules.

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